1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene
Overview
Description
1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene is a useful research compound. Its molecular formula is C12H16BrF and its molecular weight is 259.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Radiochemical Compounds
The compound has been utilized in the synthesis of radiochemicals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), demonstrating its potential in radiochemistry and pharmaceutical applications. The synthesis involved a two-step reaction sequence, highlighting the compound's role in complex chemical processes, leading to isotonic, pyrogen-free, and sterile solutions of [18F]FP-β-CIT with high radiochemical purity and specific activity (Klok et al., 2006).
Spectroscopic Applications and Complex Formation
In another study, the compound's derivatives were used to synthesize and characterize complexes with zinc(II) ion. The research provided insights into the solvent effects on complexation and the intramolecular hydrogen bonding, contributing to our understanding of molecular interactions in spectroscopic applications (Tavman, 2006).
Synthesis of Chalcone Analogues
The compound also played a role in the synthesis of chalcone analogues, demonstrating its versatility in organic synthesis. The electron-transfer chain reaction employed in these studies underscores its potential in synthetic organic chemistry and the development of various pharmacologically active compounds (Curti et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCGPXQORELJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.